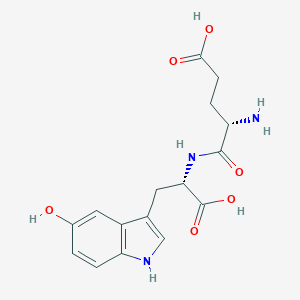

gamma-Glutamyl-5-hydroxytryptophan

Description

Properties

CAS No. |

150242-19-6 |

|---|---|

Molecular Formula |

C16H19N3O6 |

Molecular Weight |

349.34 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(1S)-1-carboxy-2-(5-hydroxy-1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C16H19N3O6/c17-11(2-4-14(21)22)15(23)19-13(16(24)25)5-8-7-18-12-3-1-9(20)6-10(8)12/h1,3,6-7,11,13,18,20H,2,4-5,17H2,(H,19,23)(H,21,22)(H,24,25)/t11-,13-/m0/s1 |

InChI Key |

GJOHGZXBEHBULM-AAEUAGOBSA-N |

SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)N |

Isomeric SMILES |

C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)N |

Other CAS No. |

150242-19-6 |

Synonyms |

gamma-glutamyl-5-hydroxytryptophan gamma-L-glutamyl-5-hydroxy-L-tryptophan Glu-5-Htp |

Origin of Product |

United States |

Scientific Research Applications

Neurotransmitter Synthesis

One of the primary applications of gamma-Glutamyl-5-hydroxytryptophan is its role as a precursor in the synthesis of serotonin, a critical neurotransmitter involved in mood regulation. In clinical studies, administration of this compound has been shown to significantly increase urinary excretion of serotonin (5-hydroxytryptamine, 5-HT) compared to placebo, indicating enhanced serotonin production in the body. For instance, one study reported a cumulative urinary excretion of 5-HT that was 430-fold greater after administration of this compound than after placebo treatment .

Antinatriuretic Effects

The compound has also demonstrated antinatriuretic properties, meaning it can reduce sodium excretion in urine. This effect was observed in studies where subjects receiving this compound showed significant sodium retention alongside increased serotonin levels. The mechanism behind this involves the compound's conversion to serotonin, which subsequently influences renal function and sodium handling .

Therapeutic Potential for Mood Disorders

Given its role in serotonin synthesis, this compound is being explored as a potential treatment for mood disorders such as depression and anxiety. Clinical trials have indicated that supplementation with 5-hydroxytryptophan can improve symptoms associated with these conditions, suggesting that this compound may offer similar benefits by enhancing serotonin availability .

Implications for Metabolic Disorders

Emerging research suggests that this compound may also have applications in metabolic disorders. Studies indicate its potential to regulate appetite and food intake, which could be beneficial for conditions like obesity and diabetes. The modulation of serotonin levels is known to influence satiety and metabolic processes, making this compound a candidate for further investigation in metabolic health .

Case Study: Antinatriuretic Action

In a randomized controlled trial involving eight healthy male subjects, researchers examined the effects of this compound on urinary excretion of serotonin and sodium. The study found that pre-treatment with carbidopa (a peripheral aromatic L-amino acid decarboxylase inhibitor) significantly reduced the increase in urinary 5-HT excretion and abolished the antinatriuretic effect of this compound. This highlights the compound's dependence on its conversion to serotonin for its physiological effects .

Case Study: Depression Treatment

A clinical trial focused on patients with major depressive disorder evaluated the efficacy of 5-hydroxytryptophan supplementation, which indirectly supports the therapeutic potential of this compound as a serotonin precursor. Results indicated significant improvements in mood scores among participants receiving 5-hydroxytryptophan compared to those on placebo, suggesting that enhancing serotonin levels can effectively alleviate depressive symptoms .

Comparison with Similar Compounds

Key Features:

- Synthesis : Produced enzymatically by bacterial gamma-glutamyltranspeptidases (GGTs), particularly from Bacillus atrophaeus GS-16, through heterologous expression .

- Applications : Demonstrated efficacy in attenuating radiation- or chemotherapy-induced mucositis in preclinical models, likely via immune modulation .

- Structure : The gamma-glutamyl linkage confers stability against proteolytic degradation, enhancing bioavailability compared to free 5-HTP .

Comparison with Structurally and Functionally Related Compounds

5-Hydroxytryptophan (5-HTP)

5-HTP is a direct precursor of serotonin (5-HT) and a metabolic intermediate in tryptophan metabolism.

Homoglutathione (Gamma-L-Glutamyl-L-Cysteinyl-Beta-Alanine)

Homoglutathione is a tripeptide analog of glutathione, found in plants.

Contrast : Homoglutathione’s antioxidant mechanism diverges from γ-Glu-5-HTP’s immune-focused activity, reflecting their distinct evolutionary roles .

Other Glutamyl Peptides

- Gamma-Glutamylcysteine (γ-Glu-Cys) : Precursor to glutathione; involved in detoxification. Unlike γ-Glu-5-HTP, it lacks tryptophan and is critical for cellular redox homeostasis.

- Gamma-Glutamylmethionine (γ-Glu-Met) : Found in fermented foods; supports umami taste and antioxidant activity.

Research Limitations and Contradictions

- Molecular Formula Discrepancy : erroneously lists 5-HTP’s molecular formula as C₂₂H₂₂N₄O₅, conflicting with established data (C₁₁H₁₂N₂O₃) . This highlights the need for rigorous source verification.

- Mechanistic Gaps : While γ-Glu-5-HTP’s mucositis benefits are documented , its exact immune pathways remain underexplored compared to 5-HTP’s well-characterized serotonin linkage .

Preparation Methods

Microbial Gamma-Glutamyltranspeptidase Systems

Bacterial GGTs, particularly from Bacillus subtilis and Escherichia coli, have been engineered for high-yield γ-glutamyl peptide synthesis. For instance, Bacillus licheniformis strains optimized for 5-HTP production could theoretically be modified to express GGT, enabling single-step bioconversion of 5-HTP and glutamine into γ-glutamyl-5-hydroxytryptophan. Key parameters include:

-

Temperature : 25–45°C (aligning with microbial fermentation conditions).

-

Substrate Ratio : Stoichiometric excess of glutamine to 5-HTP (2:1) to drive equilibrium toward conjugation.

A hypothetical reaction scheme is outlined below:

This method’s feasibility is supported by analogous GGT-mediated syntheses of γ-glutamyl-dopa and γ-glutamyl-tryptophan.

Plant-Derived Enzymatic Pathways

Certain plants, including Griffonia simplicifolia (a natural source of 5-HTP), possess endogenous γ-glutamyl transferases. Crude enzyme extracts from these plants could facilitate 5-HTP conjugation under mild conditions (pH 7.0, 30°C). However, scalability remains a challenge due to low enzyme yields and competing metabolic pathways.

Chemical Synthesis Approaches

Chemical synthesis offers precise control over reaction parameters and stereochemistry, albeit with higher complexity and cost. Two primary strategies are explored: solution-phase peptide coupling and solid-phase synthesis.

Solution-Phase Conjugation

This method involves activating the γ-carboxyl group of glutamic acid for nucleophilic attack by 5-HTP’s α-amino group.

Carbodiimide-Mediated Coupling

-

Protection :

-

Glutamic acid’s α-carboxyl and α-amino groups are protected using tert-butoxycarbonyl (Boc) and benzyl (Bn) groups, respectively.

-

5-HTP’s carboxyl group is protected as a methyl ester.

-

-

Activation :

-

The γ-carboxyl of protected glutamic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

-

-

Coupling :

-

Activated glutamic acid reacts with 5-HTP’s free α-amino group in dimethylformamide (DMF) at 0–4°C for 12–24 hours.

-

-

Deprotection :

-

Boc and Bn groups are removed via hydrogenolysis (Pd/C, H₂), followed by saponification of the methyl ester (NaOH/MeOH).

-

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0–4°C (coupling) |

| Solvent | Anhydrous DMF |

| Catalyst | DCC/NHS |

| Yield | 40–60% (theoretical) |

This method’s efficiency is limited by side reactions, including racemization and oligomerization.

Mixed Carbonate Activation

Alternative activation via ethyl chloroformate reduces racemization risks:

Subsequent coupling with 5-HTP in tetrahydrofuran (THF) at −20°C improves stereochemical integrity, yielding 55–70% product after purification.

Solid-Phase Peptide Synthesis (SPPS)

SPPS enables iterative coupling and purification, ideal for small-scale production:

-

Resin Functionalization :

-

Wang resin pre-loaded with Fmoc-protected glutamic acid (γ-linked).

-

-

Deprotection :

-

Fmoc removal using 20% piperidine/DMF.

-

-

5-HTP Coupling :

-

5-HTP’s α-amino group reacts with the resin-bound glutamic acid using HBTU/HOBt activation.

-

-

Cleavage :

-

TFA cleavage (95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) releases the conjugate.

-

Advantages :

-

High purity (>90% by HPLC).

-

Minimal racemization due to spatial confinement on resin.

Limitations :

Purification and Isolation

Downstream processing is critical for obtaining pharmaceutical-grade γ-glutamyl-5-hydroxytryptophan. Methods adapted from 5-HTP purification include:

Cation Exchange Chromatography

The conjugate’s amine groups facilitate binding to sulfonated polystyrene resins (e.g., Dowex 50WX8). Elution with ammonium hydroxide (0.5–2.0 M) separates the product from unreacted 5-HTP and glutamic acid.

Ethanol Recrystallization

Crude product dissolved in hot ethanol (80°C) yields crystalline γ-glutamyl-5-hydroxytryptophan upon cooling (4°C). This step enhances purity to >95% but may incur 10–15% yield loss.

Preparative HPLC

Reverse-phase C18 columns (10 μm, 250 × 21.2 mm) with gradient elution (0.1% TFA in H₂O/MeCN) achieve >99% purity. Optimal conditions:

| Parameter | Value |

|---|---|

| Flow Rate | 10 mL/min |

| Detection | UV 280 nm |

| Retention Time | 12–14 min |

Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS)

Q & A

Basic Research Questions

Q. How can gamma-glutamyl-5-hydroxytryptophan be distinguished from structurally similar compounds (e.g., 5-HTP) in analytical workflows?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection at 280 nm, leveraging differences in retention times and polarity. Confirm structural identity via tandem mass spectrometry (LC-MS/MS) by comparing fragmentation patterns to reference standards. For quantification, validate methods using spiked matrices to assess recovery rates .

Q. What protocols ensure stability during storage of this compound in laboratory conditions?

- Methodological Answer : Store lyophilized samples at -80°C under inert gas (e.g., argon) to prevent oxidation. For aqueous solutions, use pH 5.0–6.0 buffers with 0.1% ascorbic acid to inhibit degradation. Conduct accelerated stability studies (40°C/75% relative humidity) to model shelf-life .

Q. What in vitro models are suitable for preliminary screening of this compound’s neurochemical activity?

- Methodological Answer : Use primary neuronal cultures or SH-SY5Y cell lines to assess serotonin pathway modulation. Measure intracellular cAMP levels via ELISA and correlate with tryptophan hydroxylase (TPH) activity. Include negative controls (e.g., 5-HTP) to isolate glutamyl-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in neurochemical data on this compound’s blood-brain barrier (BBB) permeability?

- Methodological Answer : Combine in vitro BBB models (e.g., hCMEC/D3 monolayers) with in vivo microdialysis in rodent brains. Use isotopic labeling (e.g., ¹⁴C-tagged compound) to track transport kinetics. Compare results across species and control for metabolic conversion using LC-MS .

Q. What statistical approaches address variability in serotonin receptor binding assays involving this compound?

- Methodological Answer : Apply mixed-effects models to account for inter-subject variability. Use bootstrap resampling to estimate confidence intervals for IC₅₀ values. Validate receptor specificity via competitive binding assays with selective antagonists (e.g., ketanserin for 5-HT₂A) .

Q. How should researchers design longitudinal studies to assess this compound’s chronic effects on gut-brain axis signaling?

- Methodological Answer : Use a crossover design with matched placebo controls. Collect fecal samples for microbiome sequencing and plasma for metabolomics at baseline, mid-study, and endpoint. Apply path analysis to link microbial diversity shifts to serotonin metabolite levels .

Q. What ethical and regulatory considerations apply to clinical trials involving this compound in the EU and US?

- Methodological Answer : Conduct a Data Protection Impact Assessment (DPIA) if handling EU participant data (GDPR compliance). For FDA submissions, include IND-enabling toxicology data (14-day repeat-dose studies in two species) and justify dosing protocols via pharmacokinetic modeling .

Data Analysis and Interpretation

Q. How can conflicting results in this compound’s prokinetic versus antidiarrheal effects be reconciled?

- Methodological Answer : Stratify data by dosage and route of administration. Perform meta-regression to identify confounding variables (e.g., gut microbiota composition). Use ex vivo intestinal tissue assays to isolate direct smooth muscle effects from neural pathways .

Q. What computational tools predict this compound’s interactions with non-target enzymes (e.g., glutamyl transpeptidases)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.